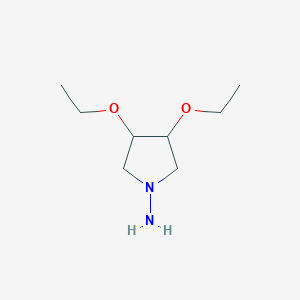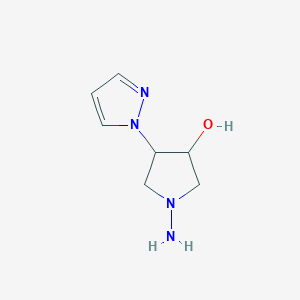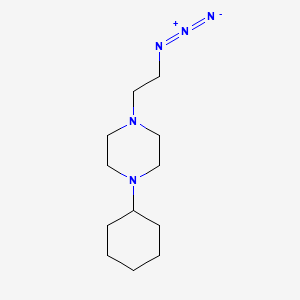
1-(2-Azidoethyl)-4-cyclohexylpiperazine
描述
1-(2-Azidoethyl)-4-cyclohexylpiperazine is an organic compound that features a piperazine ring substituted with a cyclohexyl group and an azidoethyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)-4-cyclohexylpiperazine can be synthesized through a multi-step process. One common method involves the alkylation of 4-cyclohexylpiperazine with 2-chloroethyl azide. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: 1-(2-Azidoethyl)-4-cyclohexylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride or potassium carbonate in dimethylformamide or tetrahydrofuran.
Cycloaddition: Copper(I) bromide and sodium ascorbate in a mixture of water and tert-butanol.
Reduction: Hydrogen gas with palladium on carbon catalyst in ethanol.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
科学研究应用
1-(2-Azidoethyl)-4-cyclohexylpiperazine has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules, especially in the formation of triazoles through click chemistry.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of compounds with antimicrobial or anticancer properties.
Material Science: Utilized in the synthesis of polymers and materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 1-(2-Azidoethyl)-4-cyclohexylpiperazine largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with alkynes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved are specific to the context in which the compound is used, such as binding to enzymes or receptors in medicinal applications.
相似化合物的比较
1-(2-Azidoethyl)-4-methylpiperazine: Similar structure but with a methyl group instead of a cyclohexyl group.
1-(2-Azidoethyl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-(2-Azidoethyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a cyclohexyl group.
Uniqueness: 1-(2-Azidoethyl)-4-cyclohexylpiperazine is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to other similar compounds. This can influence its reactivity and the types of interactions it can participate in, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
1-(2-azidoethyl)-4-cyclohexylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5/c13-15-14-6-7-16-8-10-17(11-9-16)12-4-2-1-3-5-12/h12H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDXNICKTUXCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


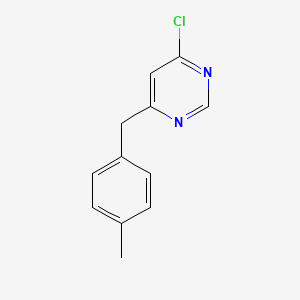
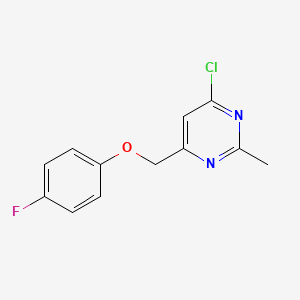

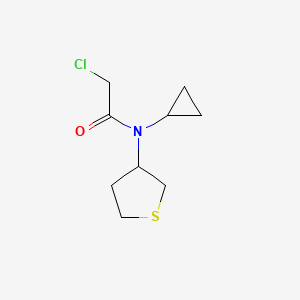

![2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1491943.png)
![3-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1491944.png)
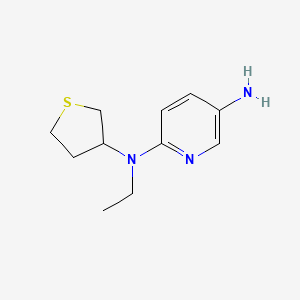
![2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491949.png)
![1-Oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1491950.png)


